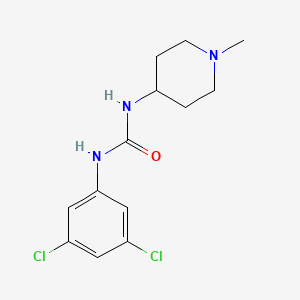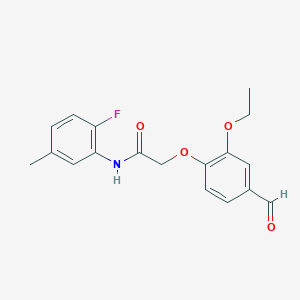
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research to study the photosynthetic process of plants. DCMU is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis.
作用机制
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea inhibits the electron transport chain in PSII by binding to the D1 protein, which is a subunit of PSII. This binding prevents the transfer of electrons from PSII to the electron acceptor, plastoquinone. This inhibition leads to the accumulation of electrons in PSII, which leads to the production of ROS and the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the light-independent reactions of photosynthesis. It also leads to the accumulation of ROS, which can cause oxidative stress and damage to cellular components. This compound also affects the expression of genes involved in photosynthesis and stress response.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a potent and specific inhibitor of PSII, which makes it a valuable tool for studying the photosynthetic process of plants. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It can be toxic to some plant species and can affect other cellular processes besides photosynthesis. It is also not effective in inhibiting PSII in some algae and cyanobacteria.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of research is to study the effects of this compound on the regulation of gene expression in plants. Another area is to study the effects of this compound on the antioxidant defense system of plants and its role in stress response. Additionally, there is a need to develop new inhibitors of PSII that can overcome the limitations of this compound and can be used in a wider range of plant species.
合成方法
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized by reacting 3,5-dichlorophenylisocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
科学研究应用
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is widely used in scientific research to study the photosynthetic process of plants. It is used to inhibit the electron transport chain in PSII, which leads to the accumulation of electrons and the production of reactive oxygen species (ROS). This ROS production is used to study the antioxidant defense system of plants. This compound is also used to study the regulation of gene expression in plants under different environmental conditions.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-18-4-2-11(3-5-18)16-13(19)17-12-7-9(14)6-10(15)8-12/h6-8,11H,2-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMMAPLZRJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)

![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)


![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
